N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Description
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine (IUPAC name) is a thiazole-derived hydrazine analog with the molecular formula C₆H₉N₃OS and a molecular weight of 171.22 g/mol . Its structure comprises a 2-amino-4-methyl-substituted thiazole ring linked to an ethylidene hydroxylamine group. Key identifiers include:
Properties
IUPAC Name |
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDTXNSWRDGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This compound can then be further modified through various chemical reactions to obtain the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural Analog: N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
- Molecular Formula : C₆H₈N₂OS
- Key Differences: Lacks the 2-amino group on the thiazole ring.
- Molecular Weight : 156.20 g/mol (vs. 171.22 g/mol for the target compound) .
- Collision cross-section analysis (a measure of molecular shape in mass spectrometry) could differ due to altered steric and electronic profiles .
Precursor Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Bioactive Derivative: (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide
- Molecular Formula : C₁₃H₁₅N₅S₂
- Key Differences: Incorporates a carbothioamide-anilino group on the thiazole ring.
- Biological Activity : Exhibits antiviral, anticancer, and antibacterial properties .
- Implications: Substituents like anilino and carbothioamide enhance biological interactions, suggesting that the target compound’s amino group could be modified for similar applications .
Data Table: Comparative Analysis
Key Research Findings
Synthetic Pathways: The target compound is likely synthesized via condensation of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone with hydroxylamine, analogous to hydrazide formations in polyphenolic compounds (e.g., ) .
Structural Impact of Substituents: The 2-amino group increases molecular weight by 15.02 g/mol compared to the non-amino analog and enhances polarity . Bioactivity in derivatives (e.g., ) suggests that electron-donating groups (e.g., amino, anilino) improve interactions with biological targets .
Analytical Considerations: The amino group may influence collision cross-section values in mass spectrometry, affecting identification in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
